molecular formula C8H7N3O2 B103317 Methyl 2-azidobenzoate CAS No. 16714-23-1

Methyl 2-azidobenzoate

Cat. No. B103317
CAS RN: 16714-23-1
M. Wt: 177.16 g/mol
InChI Key: LGHLODHMWICPLN-UHFFFAOYSA-N
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Description

Methyl 2-azidobenzoate is a compound that is structurally related to benzimidazoles and benzoic acid derivatives. While the provided papers do not directly discuss methyl 2-azidobenzoate, they do provide insights into similar compounds that can help infer some of its characteristics. For instance, the study of 2-azido-1-methylbenzimidazole and its reactions with unsaturated compounds can shed light on the reactivity of azido groups in aromatic systems . Similarly, the synthesis of 2-azido-1-methylaminobenzimidazole provides information on the synthetic routes that might be applicable to the azido derivatives of benzoic acid . The crystal and molecular structure of 2-amino-3-methylbenzoic acid, although not an azido compound, offers a glimpse into the structural aspects of substituted benzoic acids .

Synthesis Analysis

The synthesis of related azido compounds involves sequential chemical transformations. For example, 1-methylamino-2-hydrazinobenzimidazole was synthesized through the action of hydrogen peroxide and hydrazine hydrate, followed by nitrosation and treatment with hydrochloric acid to yield 2-azido-1-methylaminobenzimidazole . This suggests that the synthesis of methyl 2-azidobenzoate could also involve a stepwise approach, starting from a suitable precursor of methyl benzoate and introducing the azido group at the appropriate position.

Molecular Structure Analysis

The molecular structure of compounds similar to methyl 2-azidobenzoate, such as 2-amino-3-methylbenzoic acid, has been determined using crystallographic methods. The structure of 2-amino-3-methylbenzoic acid was found to be approximately planar, with a monoclinic space group and specific bond distances indicating the nature of the substituents' contributions to the overall molecular conformation . This information can be extrapolated to suggest that methyl 2-azidobenzoate may also exhibit a planar structure, with the azido group influencing the electronic distribution within the molecule.

Chemical Reactions Analysis

The reactivity of azido compounds is highlighted in the cycloaddition reactions of 2-azido-1-methylbenzimidazole with various unsaturated compounds. These reactions lead to the formation of adducts and triazole derivatives, indicating that the azido group is highly reactive and can participate in the formation of heterocyclic structures . Methyl 2-azidobenzoate would likely undergo similar reactions, with the potential to form triazoles or other nitrogen-containing heterocycles upon reaction with unsaturated systems.

Physical and Chemical Properties Analysis

While the physical and chemical properties of methyl 2-azidobenzoate are not directly reported in the provided papers, the studies of related compounds allow for some predictions. The azido group is known to be a good leaving group and can lead to the generation of reactive intermediates such as nitrenes. The presence of this group in a compound like methyl 2-azidobenzoate would influence its boiling point, density, and reactivity. The crystal structure analysis of 2-amino-3-methylbenzoic acid provides a calculated density, which could be comparable to that of methyl 2-azidobenzoate if the molecular weights are similar .

Scientific Research Applications

Synthesis and Characterization of Derivatives

  • Methyl 2-azidobenzoate is used in the synthesis of various derivatives, including azo compounds and 1,2,3-triazoles, which exhibit antibacterial activity. This process involves converting 2-aminobenzoic acid into methyl 2-aminobenzoate and subsequently forming various compounds like 3-amino-2-methylquinazolin-4(3H)-one. These compounds have been characterized spectroscopically and tested for antibacterial potential against pathogenic bacterial strains (Khan, 2018).

Pharmaceutical Research

  • In pharmaceutical research, dibenzo- and benzindolo-azecines, derived from similar compounds, are potential neuroleptics. Their effectiveness at dopamine and 5-HT2A-receptors has been tested through various methods, including radio ligand binding studies and in vivo experiments. These compounds have shown neuroleptic potency comparable to standard drugs (Zergiebel et al., 2017).

Structural Analysis and Computational Studies

  • Methyl 4-hydroxybenzoate, a closely related compound, has been studied for its anti-microbial properties. Its structure was analyzed using X-ray crystallography and computational methods, revealing significant pharmaceutical activity based on its molecular properties (Sharfalddin et al., 2020).

Synthesis of Potential Bioactive Molecules

  • Methyl 2-bromo-2-phenylacetate, which shares similarities with methyl 2-azidobenzoate, has been utilized in synthesizing new small molecules with potential bioactivity. These compounds are precursors in the synthesis of drugs for allergies, depression, and antihistamines (Quintero et al., 2016).

Agricultural Applications

  • In agriculture, compounds like acybenzolar-S-methyl, structurally related to methyl 2-azidobenzoate, activate natural plant defenses and show efficacy against pests and diseases in crops like cotton (Martins et al., 2015).

Development of Nanoparticles for Sustained Release

  • Methyl 2-benzimidazole carbamate, a related compound, has been used in the development of solid lipid nanoparticles and polymeric nanocapsules for sustained release in agriculture, demonstrating modified release profiles and reduced toxicity (Campos et al., 2015).

Antifungal Activity

  • Methyl 2,3-dihydroxybenzoate, structurally similar to methyl 2-azidobenzoate, has been isolated and identified for its antifungal activity against various plant pathogens, suggesting potential use as a biofungicide (Lee et al., 2017).

Corrosion Inhibition

  • Benzimidazole derivatives, related to methyl 2-azidobenzoate, have been studied for their potential as corrosion inhibitors. Computational methods have been used to understand their effectiveness in protecting materials (Obot & Obi-Egbedi, 2010).

Safety And Hazards

Methyl 2-azidobenzoate is classified as a flammable liquid (Category 2), skin irritant (Category 2), eye irritant (Category 2A), and specific target organ toxicity - repeated exposure (Category 1) . It is advised to avoid contact with strong oxidizing agents and to use with local exhaust ventilation .

Future Directions

Methyl 2-azidobenzoate has potential applications in the synthesis of a broad range of high-value products, such as dyes, perfumes, and pharmaceutical compounds . It can also be used as a flavoring agent due to its strong and fruity grape smell .

properties

IUPAC Name

methyl 2-azidobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-13-8(12)6-4-2-3-5-7(6)10-11-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGHLODHMWICPLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60454207
Record name Methyl 2-azidobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60454207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-azidobenzoate

CAS RN

16714-23-1
Record name Methyl 2-azidobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60454207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-azidobenzoate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
DA Davydov, MA Giricheva, YB Malysheva… - The Journal of …, 2023 - ACS Publications
… The experiment began by irradiating a mixture of methyl 2-azidobenzoate 1a and 2-aminophenol 2a with ultraviolet light from a low-pressure mercury lamp at a wavelength of 253.7 nm …
Number of citations: 1 pubs.acs.org
NT Pokhodylo, VS Matiychuk, NB Obushak - Chemistry of heterocyclic …, 2009 - Springer
… 1,3-Benzothiazol-2-ylacetonitrile undergoes an anionic domino reaction with methyl 2-azidobenzoate or 2-azidobenzonitrile to give [1,2,3]triazolo[1,5-a]quinazoline derivatives. …
Number of citations: 42 link.springer.com
LK Dyall - Australian journal of chemistry, 1986 - CSIRO Publishing
… An interpretation is made of pyrolysis rates of 4-azido-3-nitropyridine, several 2,6-dinitroazidobenzenes, and methyl 2-azidobenzoate. The rate for 4-azido-3-nitropyridine yields a a- …
Number of citations: 45 www.publish.csiro.au
HA Hassan - Al-Nahrain Journal of Science, 2013 - iasj.net
Five membered heterocyclics derivatives were synthesized in this work by three routes. The first route includes the synthesis of N-benzoic acid 1, 2, 3,-triazole derivatives (3),(4) by …
Number of citations: 7 www.iasj.net
K LAMARA - 1993 - elibrary.ru
… Photolysis of methyl 2-azidobenzoate (III, R= H) in THF-acetic anhydride gave methyl 1-acetyl-3H-azepin-2-one-3-carboxylate (V). 3H-Azepin-2-one mono-and dicarboxylic acids (VI …
Number of citations: 0 elibrary.ru
NT Pokhodylo, VS Matiychuk - Journal of Heterocyclic …, 2010 - Wiley Online Library
… It was shown that (1,3-benzothiazol-2-yl)acetonitrile undergoes an anionic domino reaction with methyl 2-azidobenzoate or 2-azidobenzonitrile to give [1, 2, 3]triazolo[1,5-a]quinazoline …
Number of citations: 54 onlinelibrary.wiley.com
НТ Походыло, ВС Матийчук… - Chemistry of Heterocyclic …, 2022 - osi131.osi.lv
… 1, 3-Benzothiazol-2-ylacetonitrile undergoes an anionic domino reaction with methyl 2-azidobenzoate or 2-azidobenzonitrile to give [1, 2, 3] triazolo [1, 5-a] quinazoline derivatives. …
Number of citations: 3 osi131.osi.lv
LK Dyall, PAS Smith - Australian Journal of Chemistry, 1990 - CSIRO Publishing
… Interesting results are given by methyl 2-azidobenzoate (k,,~ 7-62, and Eact 5 - 2 kJ lower … group participation is occurring in the pyrolysis of methyl 2-azidobenzoate and 2-methyl-6-…
Number of citations: 23 www.publish.csiro.au
MH Sayahi, SJ Saghanezhad… - Applied …, 2019 - Wiley Online Library
… In the suggested mechanism, sodium azide reacts with methyl 2-bromobenzoate in the presence of activated copper bromide with l-proline as ligand, to form methyl 2-azidobenzoate (5)…
Number of citations: 20 onlinelibrary.wiley.com
W Tückmantel - Liebigs Annalen der Chemie, 1994 - Wiley Online Library
… Methyl 2-azidobenzoate (subsequently referred to as MAB) was chosen as the azide component for reason of the established high reactivity of the regioselectively derived 1,2-…

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